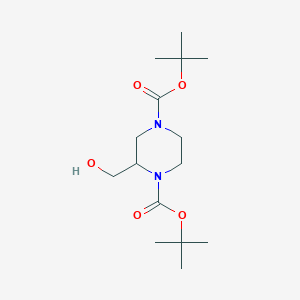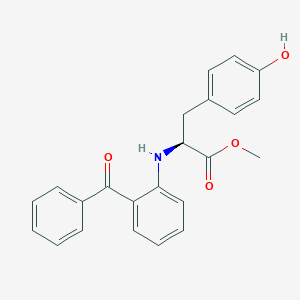
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic molecules known as benzamides, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as acetylcholine. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, this compound has also been shown to exhibit anti-inflammatory and antioxidant properties. These effects are thought to be mediated by its ability to modulate the activity of certain signaling pathways in cells, such as the nuclear factor-kappa B (NF-κB) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide in laboratory experiments is its high potency and selectivity against specific enzymes. This allows researchers to study the effects of this compound on specific biological pathways and processes with a high degree of precision. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the modulation of neurotransmitter levels is thought to play a key role. Another area of interest is its potential applications in the development of new anti-inflammatory and antioxidant therapies. Additionally, further research is needed to better understand the pharmacokinetics and toxicology of this compound, which will be important for its eventual clinical use.
Métodos De Síntesis
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves the reaction of 4-methoxy-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Specifically, this compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Propiedades
| 123862-49-7 | |
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-5-3-4-6-12(10)15(18)16-13-8-7-11(21-2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Clave InChI |
GFPNQHDBSALTEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Sinónimos |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)



![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
